2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine

Overview

Description

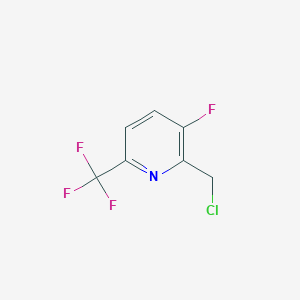

“2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2ClF4N . It has an average mass of 199.533 Da and a monoisotopic mass of 198.981186 Da . It is also known by other names such as “2-Chloro-3-Fluoro-6-trifluoropyridine” and "6-Chloro-5-fluoro-α,α,α-trifluoro-2-picoline" .

Synthesis Analysis

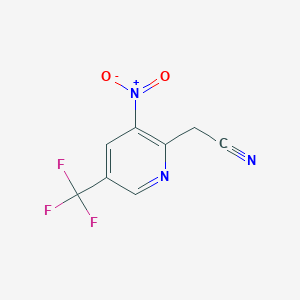

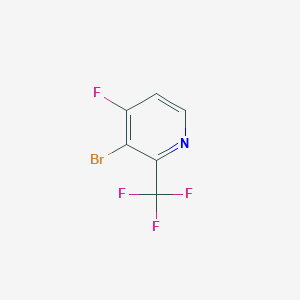

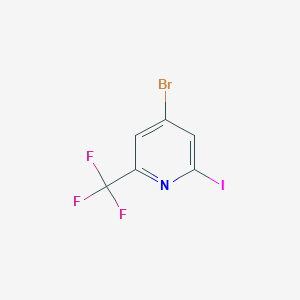

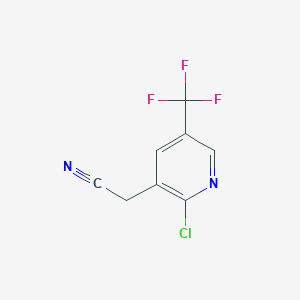

The synthesis of “2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine” involves the stepwise chlorination of 2-chloro-3-trichloromethyl pyridine, which is then fluorinated to obtain 2-chloro-3-trifluoromethyl pyridine . This compound can be used to produce several commercial products .Molecular Structure Analysis

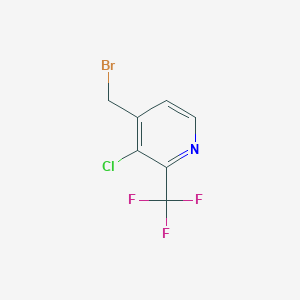

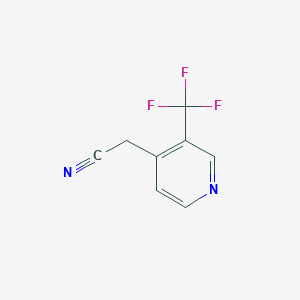

The molecular structure of “2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine” consists of a pyridine ring with a chloromethyl group at the 2nd position, a fluoro group at the 3rd position, and a trifluoromethyl group at the 6th position .Chemical Reactions Analysis

The chemical reactions involving “2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine” are typically used in the synthesis of agrochemical and pharmaceutical compounds . For example, it can be converted to 2,3,5-DCTF, which is used in the production of several crop-protection products .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine” are largely influenced by the presence of the fluorine atom and the pyridine moiety . The compound has a unique set of properties that make it useful in various applications, particularly in the agrochemical and pharmaceutical industries .Scientific Research Applications

Synthesis of Fluorinated Compounds

Fluorination of Imidazo[1,2-a]pyridines : This compound has been used in the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, demonstrating its utility in creating fluorinated products (Liu et al., 2015).

Synthesis of Poly-Substituted Pyridines : It has been involved in the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, showcasing its versatility in pyridine synthesis (Chen et al., 2010).

Organic Chemistry and Reactions

Halogen Shuffling in Pyridines : The compound plays a role in halogen shuffling, serving as a starting material for electrophilic substitutions and other manipulations (Mongin et al., 1998).

Modular Synthesis of Polysubstituted Pyridines : It has been used in one-pot reactions for the modular synthesis of various substituted pyridines, indicating its effectiveness in simplified synthetic processes (Song et al., 2016).

Coordination Chemistry

- Coordination with Lanthanide Ions : Research has been conducted on the synthesis and coordination properties of derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine with lanthanide ions, suggesting its potential in coordination chemistry (Pailloux et al., 2009).

Miscellaneous Applications

Synthesis of Antimalarial Compounds : Studies have explored its use in the synthesis of compounds for malaria treatment and prevention, demonstrating its potential in medicinal chemistry applications (Chavchich et al., 2016).

Synthesis of Fluorescent Chemosensors : The compound has been utilized in the synthesis of fluorescent chemosensors for metal ions, highlighting its relevance in sensor technology (Guo et al., 2004).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . With the increasing demand for these compounds, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name |

2-(chloromethyl)-3-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOROHIXTGAKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloromethyl-3-fluoro-6-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.